5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). This compound belongs to a class of substituted tricyclic compounds that exhibit significant biological activity against various diseases, including cancer.
This compound can be classified as:
The synthesis of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one typically involves multi-step synthetic routes that include the formation of the tricyclic core structure followed by various substitution reactions.
The molecular structure of the compound features a complex tricyclic system with multiple functional groups including:
The molecular formula is , and it has a molecular weight of approximately 466.51 g/mol. The compound's structural formula can be represented to illustrate the connectivity of atoms within the molecule.
The compound engages in various chemical reactions typical for substituted aromatic systems:
These reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants which dictate the reaction pathways and product distributions.
The mechanism by which 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one exerts its biological effects primarily involves inhibition of FGFR signaling pathways.
Inhibition of FGFR leads to reduced cell proliferation and survival in cancerous cells. The binding affinity to FGFR can be quantified using techniques such as surface plasmon resonance or competitive binding assays.
5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is primarily researched for its potential therapeutic applications in oncology as an FGFR inhibitor. Its ability to modulate cellular signaling pathways makes it a candidate for further development in targeted cancer therapies.
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 2361643-62-9